![molecular formula C10H7ClN2O3 B2804072 2-[5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl]acetic Acid CAS No. 415679-25-3](/img/structure/B2804072.png)
2-[5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl]acetic Acid
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Overview
Description
The compound “2-[5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl]acetic Acid” is a unique chemical with the linear formula C10H7ClN2O3 . It is part of a collection of rare and unique chemicals provided by Sigma-Aldrich for early discovery researchers .
Synthesis Analysis
The synthesis of this compound or its related derivatives involves several steps. For instance, in one study, cyclohexanone was made to react with 2-chlorophenyl magnesium bromide reagent followed by dehydration in the presence of an acidic ionic liquid . In another study, 2-chlorophenyl acetic acid was used in the synthesis of heteroleptic Cu(II) carboxylates .Molecular Structure Analysis
The molecular structure of this compound is derived from the 1,3,4-oxadiazole core, which is a heterocyclic compound containing an oxygen atom and two nitrogen atoms in a five-membered ring . The 1,3,4-oxadiazole core is known to have a broad biological activity spectrum .Chemical Reactions Analysis
The 1,3,4-oxadiazole core in the compound can undergo various chemical reactions, making it important for molecule planning . For instance, in the synthesis of ketamine, the cyclohexanone was made to react with 2-chlorophenyl magnesium bromide reagent followed by dehydration .Physical And Chemical Properties Analysis
The compound has a molecular weight of 238.632 . The acidity constant (pKa) of 2-chlorophenylacetic acid in water has been evaluated .Scientific Research Applications
Synthesis and Characterization
Chloramine-T Mediated Synthesis under Microwave Irradiation : This research details an efficient synthesis of 1,3,4-oxadiazolyl-naphthyridines through microwave-assisted thermolysis, employing chloramine-T. The method highlights a swift approach to obtain compounds with high purity, which are characterized by IR and NMR spectral data, showing the versatility of 1,3,4-oxadiazoles in synthetic chemistry (Mogilaiah & Reddy, 2005).
Electrochemical Synthesis of 1,3,4-Oxadiazoles : Kumar and Srivastava (2019) reported the electrochemical synthesis of 2-phenylamino-5-(2-chlorophenyl)-1,3,4-oxadiazoles, showcasing an innovative method that achieves good yields. The synthesized compounds were subjected to structural confirmation through various spectral analyses, demonstrating the potential for electrochemical methods in crafting oxadiazole derivatives with specific functionalities (Kumar & Srivastava, 2019).
Biological Applications
Anticancer Evaluation : Salahuddin et al. (2014) explored the anticancer properties of naphthalen-ylmethyl-1H-benzimidazole derivatives incorporating the 1,3,4-oxadiazole moiety. The compounds exhibited significant activity against various cancer cell lines, underlining the therapeutic potential of 1,3,4-oxadiazole derivatives in oncology research (Salahuddin et al., 2014).
Synthesis and Fungicidal Activity : The study by Wang, Qin, and Huang (2006) reported the synthesis of N′-(5-aryl-1,3,4-oxadiazole-2-yl) acylthioureas, derived from p-chlorophenoxyacetic acid. Some of these compounds displayed promising fungicidal activity, indicating their potential in agricultural applications to combat fungal infections (Wang, Qin, & Huang, 2006).
Molecular Docking Studies
- Anti-inflammatory and Anti-thrombotic Studies : Basra et al. (2019) conducted in-vitro and in-vivo studies on the anti-inflammatory effects of 1,3,4-oxadiazole derivatives, complemented by molecular docking to investigate their mechanism of action. These studies reveal the anti-inflammatory and anti-thrombotic potentials of these compounds, providing insights into their therapeutic applications (Basra et al., 2019).
Safety and Hazards
properties
IUPAC Name |
2-[5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl]acetic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7ClN2O3/c11-7-4-2-1-3-6(7)10-13-12-8(16-10)5-9(14)15/h1-4H,5H2,(H,14,15) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ADLWIJVQZQEZBM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=NN=C(O2)CC(=O)O)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7ClN2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.63 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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